molecular formula C15H18N2O3S B1664277 N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-90-1

N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B1664277
M. Wt: 306.4 g/mol
InChI Key: RPOCQUTXCSLYFJ-UHFFFAOYSA-N
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Description

AAL1 is an inhibitor of dark-grown Arabidopsis thaliana seedlings, functioning through auxin receptor Transport Inhibitor Response1 (TIR1) and depending on auxin influx and efflux carriers.

Scientific Research Applications

Coordination Chemistry

  • Hydrogen Bonding in Coordination Complexes: A study by Chkirate et al. (2019) examined pyrazole-acetamide derivatives, closely related to the query compound, in the construction of Co(II) and Cu(II) coordination complexes. This research highlights the role of hydrogen bonding in the self-assembly process of these complexes, as well as their significant antioxidant activity (Chkirate et al., 2019).

Antifungal and Antimalarial Activities

  • Broad-Spectrum Antifungal Agents: Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against various Candida species, highlighting the potential of these compounds in antifungal treatments (Bardiot et al., 2015).
  • Antimalarial Activity: Werbel et al. (1986) synthesized a series of compounds structurally similar to the query compound, which demonstrated significant antimalarial potency against Plasmodium berghei in mice, suggesting the potential of these compounds in treating malaria (Werbel et al., 1986).

Corrosion Inhibition

  • Inhibition of Corrosion: Nasser and Sathiq (2017) conducted a comparative study on Mannich bases, including compounds with morpholinyl acetamide structures, showing their effectiveness in inhibiting corrosion of mild steel in acidic solutions (Nasser & Sathiq, 2017).

Antimicrobial and Pharmacological Activities

  • Antimicrobial and Hemolytic Activity: Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, demonstrating antimicrobial activity against various microbial species (Gul et al., 2017).
  • Analgesic and Anti-inflammatory Activities: Alagarsamy et al. (2015) explored novel quinazolinyl acetamides for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of such compounds (Alagarsamy et al., 2015).

Free Radical Scavenging and Molecular Binding

  • Free Radical Scavenging Activity: Boudebbous et al. (2021) investigated the free radical scavenging activity of an amidoalkyl-2-naphthol derivative, indicating its potent antioxidant capabilities (Boudebbous et al., 2021).
  • DNA and Protein Binding Studies: Raj (2020) synthesized N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives, showing their ability to interact with DNA and proteins (Raj, 2020).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-11-4-6-12(7-5-11)16-13(18)8-17-14(19)9-21-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOCQUTXCSLYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Reactant of Route 2
N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
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N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
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N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
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N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
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N-(4-ethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

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